molecular formula C7H8BrN B1296416 2-Bromobenzylamine CAS No. 3959-05-5

2-Bromobenzylamine

Cat. No. B1296416
CAS RN: 3959-05-5
M. Wt: 186.05 g/mol
InChI Key: NOYASZMZIBFFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Bromobenzylamine hydrochloride reacts with sulfonyl chloride to give sulfonamide . It is also prepared from aqueous ammonia and 2-chlorobenzyl chloride and 2-bromobenzyl bromide, respectively, in ethanol .


Molecular Structure Analysis

The molecular formula of 2-Bromobenzylamine is C7H8BrN . Its molecular weight is 186.05 .


Chemical Reactions Analysis

2-Bromobenzylamine is a reagent used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .


Physical And Chemical Properties Analysis

2-Bromobenzylamine is a solid at room temperature . It has a melting point of 227-230 °C . It is soluble in methanol at 25 mg/mL, forming a clear, colorless to yellow solution .

Safety And Hazards

2-Bromobenzylamine is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYASZMZIBFFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318983
Record name 2-Bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzylamine

CAS RN

3959-05-5
Record name 3959-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzylamine
Reactant of Route 2
2-Bromobenzylamine
Reactant of Route 3
2-Bromobenzylamine
Reactant of Route 4
2-Bromobenzylamine
Reactant of Route 5
Reactant of Route 5
2-Bromobenzylamine
Reactant of Route 6
Reactant of Route 6
2-Bromobenzylamine

Citations

For This Compound
2,260
Citations
G Jonsson, H Hallman, F Ponzio, S Ross - European journal of …, 1981 - Elsevier
The effect of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP4) on monoamine neurons was studied in mice and rats. In mice DSP4 produced acutely a marked reduction of …
Number of citations: 517 www.sciencedirect.com
SB Ross - British journal of pharmacology, 1976 - Wiley Online Library
1 N‐2‐Chloroethyl‐N‐ethyl‐2‐bromobenzylamine hydrochloride (DSP 4) 50 mg/kg intraperitoneally, produced a long‐term decrease in the capacity of brain homogenates to …
Number of citations: 310 bpspubs.onlinelibrary.wiley.com
Q Chen, CE Buss, VG Young Jr, S Fox - Journal of Chemical …, 2005 - Springer
The tris-2-chloro and 2-bromotribenzylamines are prepared from aqueous ammonia and 2-chlorobenzyl chloride and 2-bromobenzyl bromide, respectively, in ethanol. Recrystallization …
Number of citations: 11 link.springer.com
J Srinivasan, WJ Schmidt - Behavioural brain research, 2004 - Elsevier
In Parkinson’s disease, besides the dopaminergic neurodegeneration, locus coeruleus noradrenergic neurons degenerate as well. Noradrenergic neurons have potential anti-…
Number of citations: 45 www.sciencedirect.com
A Alttoa, K Kõiv, M Eller, A Uustare, A Rinken, J Harro - Neuroscience, 2005 - Elsevier
Individual differences in behavioral traits are associated with sensitivity to various neurochemical and psychopharmacological manipulations. In this study exploratory and amphetamine-…
Number of citations: 40 www.sciencedirect.com
MK Ghorai, CK Shahi, A Bhattacharyya… - Asian Journal of …, 2015 - Wiley Online Library
A synthetic route to 2,3,4,5‐tetrahydrobenzodiazepines has been devised through an S N 2‐type ring‐opening of N‐activated aziridines with 2‐bromobenzylamine followed by an …
Number of citations: 35 onlinelibrary.wiley.com
F Fornai, FS Giorgi, MG Alessandrì… - Journal of …, 1999 - Wiley Online Library
: We recently demonstrated that pretreatment with N‐(2‐chloroethyl)‐N‐ethyl‐2‐bromobenzylamine (DSP‐4) exacerbates experimental parkinsonism induced by methamphetamine. …
Number of citations: 54 onlinelibrary.wiley.com
LM Zieher, G Jaim-Etcheverry - European Journal of Pharmacology, 1980 - Elsevier
The haloalkylamine N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP 4), impairs the ability of central and peripheral noradrenergic neurons to take up exogenous …
Number of citations: 59 www.sciencedirect.com
M Yamamoto, K Imamura, M Kobayashi, K Nakadate… - Neuroscience, 2001 - Elsevier
Using the fluorescent indicator Fura-2, we investigated the effects of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), a noradrenergic neurotoxin, on intracellular calcium …
Number of citations: 8 www.sciencedirect.com
A Kask, J Harro, P Tuomainen, L Rägo… - … archives of pharmacology, 1997 - Springer
… of endogenous noradrenaline and dopamine in the frontal cortex following pretreatment with noradrenergic neurotoxin DSP-4 [N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine] were …
Number of citations: 51 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.